Aspartyl phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

L-Aspartyl-4-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Aspartyl phosphate is a natural product found in Euglena gracilis with data available.

4-Phospho-L-aspartic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

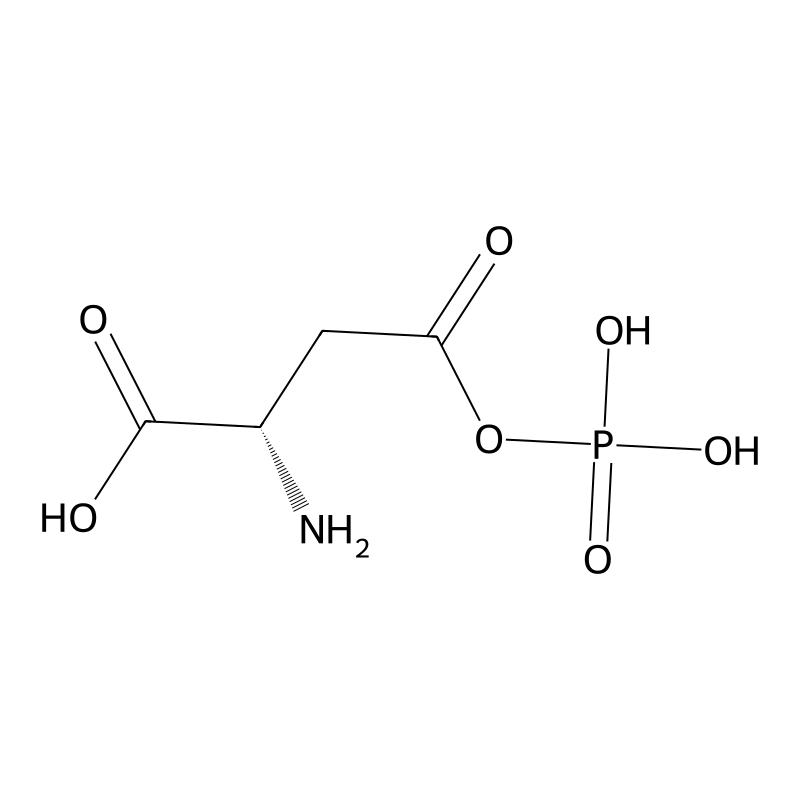

Aspartyl phosphate, specifically L-Aspartyl-4-phosphate, is an organic compound that belongs to the class of amino acids and their derivatives. It is characterized by the chemical formula and has a systematic IUPAC name of 2-amino-4-oxo-4-(phosphonooxy)butanoic acid. This compound plays a crucial role in various biosynthetic pathways, particularly in the synthesis of lysine and homoserine. It is produced through the phosphorylation of L-aspartate in the presence of adenosine triphosphate, catalyzed by aspartate kinase, resulting in the formation of L-aspartyl-4-phosphate and adenosine diphosphate as a byproduct .

L-Aspartyl-4-phosphate is vital for cellular metabolism, particularly in plants and microorganisms. It is involved in:

- Lysine Biosynthesis: Essential for the production of lysine, an important amino acid for protein synthesis.

- Homoserine Biosynthesis: Serves as a precursor in the metabolic pathway leading to homoserine, which is crucial for synthesizing other amino acids such as threonine and methionine.

The compound's biological activity underscores its importance in both plant physiology and microbial metabolism .

The synthesis of L-Aspartyl-4-phosphate can be achieved through various methods:

- Enzymatic Synthesis: The most common method involves the enzymatic reaction between L-aspartate and adenosine triphosphate, catalyzed by aspartate kinase. This method is favored due to its specificity and efficiency.

- Chemical Synthesis: While less common, chemical approaches can also be employed, typically involving phosphorylation reactions under controlled conditions to yield L-aspartyl-4-phosphate from L-aspartate.

These methods highlight the compound's accessibility for research and industrial applications .

L-Aspartyl-4-phosphate has several applications:

- Biochemical Research: Used as a substrate or intermediate in studies related to amino acid metabolism.

- Agriculture: Investigated for its potential role in enhancing plant growth and development due to its involvement in essential biosynthetic pathways.

- Food Industry: Found naturally in various foods such as mushrooms and berries, it may contribute to nutritional profiles.

These applications reflect its significance across multiple fields, including biochemistry, agriculture, and nutrition .

Research has demonstrated that L-aspartyl phosphate interacts with various biomolecules:

- Enzyme Interactions: Studies have shown that it can form complexes with enzyme active sites, influencing enzymatic activity. For example, interactions with Ca²⁺-ATPase have been documented, where aspartyl phosphate plays a role in calcium transport mechanisms .

- Phosphorylation Dynamics: The compound has been implicated in phosphorylation processes within cells, affecting signal transduction pathways and metabolic regulation .

These interaction studies are crucial for understanding its biochemical roles and potential therapeutic applications.

Several compounds share structural similarities with L-aspartyl phosphate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| L-Aspartic Acid | C₄H₇N₁O₄ | Precursor to L-aspartyl phosphate; essential amino acid. |

| Phospho-L-serine | C₃H₈N₁O₅P | Involved in signaling pathways; similar phosphorylation status. |

| N-phosphoryl-L-aspartic acid | C₄H₈N₂O₅P | A derivative that plays roles in metabolic pathways. |

Uniqueness of L-Aspartyl Phosphate

L-aspartyl phosphate is unique due to its specific involvement in both lysine and homoserine biosynthesis pathways, distinguishing it from other similar compounds that may only participate in one pathway or serve different functions entirely. Its dual role enhances its importance in metabolic networks compared to other phosphoamino acids .

Structural and Physicochemical Properties

Aspartyl phosphate is an aminoacyl phosphate, distinguished by its phosphorylated aspartate backbone. Its chemical formula (C₄H₈NO₇P) and SMILES notation (NC(CC(=O)OP(O)(O)=O)C(O)=O) reflect a central β-phosphoaspartate structure with two carboxyl groups and a primary amine. The phosphate group is attached via an ester linkage to the β-carbon, forming a labile acyl-phosphate bond prone to hydrolysis under physiological conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 213.08 g/mol | |

| IUPAC Name | 2-amino-4-oxo-4-(phosphonooxy)butanoic acid | |

| Charge | Dianionic (2−) | |

| Key Functional Groups | β-Phosphate, α-carboxyl, β-carboxyl |

Classification and Nomenclature

Aspartyl phosphate belongs to the class of organic acids and derivatives, specifically categorized as an alpha amino acid with a phosphorylated β-carbon. Synonyms include 4-phospho-L-aspartic acid, β-aspartyl phosphate, and L-4-aspartyl phosphate. Its systematic name, 2-amino-4-oxo-4-(phosphonooxy)butanoic acid, emphasizes its structural arrangement.

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of aspartyl phosphate, with phosphorus-31, proton, and carbon-13 nuclei providing distinct analytical windows into the molecular structure and dynamics.

Phosphorus-31 Nuclear Magnetic Resonance Spectral Features

Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most characteristic spectroscopic signature for aspartyl phosphate identification and quantification [1] [2]. The phosphorus nucleus in aspartyl phosphate exhibits a distinctive chemical shift at approximately +17.0 to +18.0 parts per million relative to 85% phosphoric acid as the external reference standard [1]. This downfield resonance position is characteristic of acyl phosphate linkages and distinguishes aspartyl phosphate from other phosphorylated metabolites [3].

The phosphorus-31 chemical shift demonstrates remarkable consistency across different experimental conditions. Enzyme-bound aspartyl phosphate intermediates, such as those formed in the calcium adenosine triphosphatase reaction cycle, display phosphorus-31 resonances at +17.0 parts per million [1]. The Ca2E1P intermediate exhibits slightly broader chemical shift ranges of +17.0 to +17.5 parts per million, reflecting the dynamic nature of protein-bound phosphoryl groups [4].

Environmental factors significantly influence phosphorus-31 spectral characteristics. The ionization state of the phosphate group directly affects chemical shift values, with fully ionized forms exhibiting the characteristic downfield positions [5]. Protonation at low pH conditions can cause substantial upfield shifts, as demonstrated in glycyl-glycyl-β-aspartyl phosphate where the chemical shift moves to -6.45 parts per million under acidic conditions [6]. Temperature dependence studies reveal optimal spectral quality at 277 K, with higher temperatures causing peak broadening and loss of spectral resolution [2].

The phosphorus-31 nuclear magnetic resonance line shape provides additional structural information. Free aspartyl phosphate in solution exhibits narrow singlet resonances with linewidths typically ranging from 5 to 15 Hz [2]. Enzyme-bound forms often display broader resonances due to restricted molecular motion and exchange processes [5]. The absence of significant phosphorus-proton coupling in routine spectra, due to proton decoupling protocols, results in simplified spectral interpretation [3].

Proton Nuclear Magnetic Resonance Characterization

Proton nuclear magnetic resonance spectroscopy of aspartyl phosphate reveals characteristic chemical shifts and coupling patterns that enable structural assignment and purity assessment [7]. The α-proton (H-2) appears as a doublet of doublets at 4.38 to 4.60 parts per million, reflecting coupling to both β-methylene protons [7]. This chemical shift range is typical for α-amino acid protons adjacent to electron-withdrawing carboxyl groups.

The β-methylene protons (H-3) exhibit distinctive diastereotopic behavior due to the asymmetric environment created by the α-amino acid center. These protons appear as separate doublet of doublets resonances at 2.67 to 2.72 parts per million and 2.49 to 2.52 parts per million [7]. The geminal coupling constant between these protons ranges from 15.6 to 15.9 Hz, while vicinal coupling to the α-proton spans 9.5 to 9.8 Hz for one proton and 3.8 to 4.4 Hz for the other [7].

The amino group protons display variable chemical shifts dependent on solution pH and hydrogen bonding interactions. Under physiological conditions, these protons typically appear as broad resonances that may exchange rapidly with solvent protons [7]. Similarly, the carboxyl proton exhibits pH-dependent behavior and may not be observable under certain experimental conditions due to rapid exchange.

Phosphorus-proton coupling interactions provide additional structural information when observed without phosphorus decoupling. The β-methylene protons show small long-range coupling to phosphorus with coupling constants of approximately 6.0 Hz, as observed in related pyridoxal phosphate systems [5]. This coupling confirms the through-bond connectivity between the aspartate side chain and the phosphoryl group.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of aspartyl phosphate [8]. The carboxyl carbon (C-1) resonates in the characteristic carbonyl region at 175 to 180 parts per million, consistent with α-amino acid carboxyl groups [9]. This chemical shift remains relatively insensitive to the phosphorylation state of the molecule.

The α-carbon (C-2) appears at 50 to 55 parts per million, typical for amino acid α-carbons bearing amino and carboxyl substituents [9]. The β-carbon (C-3) resonates at 35 to 40 parts per million, reflecting its methylene character and proximity to both the α-carbon and the phosphoryl linkage [9]. These chemical shifts provide confirmation of the aspartate backbone structure.

The phosphoryl carbon (C-4) represents the most distinctive carbon-13 resonance, appearing at 170 to 175 parts per million [9]. This downfield position reflects the electron-withdrawing effect of the phosphate group and distinguishes aspartyl phosphate from unphosphorylated aspartate. The chemical shift of this carbon is sensitive to phosphate ionization state and environmental factors.

Carbon-phosphorus coupling interactions, when observed, provide additional structural confirmation. Two-bond carbon-phosphorus coupling typically ranges from 5 to 15 Hz for the phosphoryl carbon, while three-bond coupling to the β-carbon may be observable under high-resolution conditions [8]. These coupling patterns confirm the connectivity between the aspartate side chain and the phosphate group.

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for aspartyl phosphate [10]. The molecular ion peak appears at mass-to-charge ratio 212.0 in negative electrospray ionization mode ([M-H]-) and at 214.0 in positive electrospray ionization mode ([M+H]+) [10]. The negative ionization mode typically provides higher sensitivity due to the acidic nature of the phosphate and carboxyl groups.

Characteristic fragmentation patterns enable structural confirmation and distinguish aspartyl phosphate from isomeric compounds. Loss of phosphate groups produces major fragment ions at mass-to-charge ratio 133.0 ([M-PO3]-) and 116.0 ([M-HPO4]-) [10]. These neutral losses of 79 and 96 mass units, respectively, are diagnostic for phosphorylated amino acids and provide high confidence in structural assignment.

Additional fragmentation produces the aspartate cation at mass-to-charge ratio 134.0 in positive ionization mode, confirming the amino acid component [10]. The phosphate fragment ion appears at mass-to-charge ratio 95.0 ([PO4]-) in negative ionization mode, providing direct evidence for the phosphoryl group [10]. These fragmentation patterns, combined with accurate mass measurements, enable unambiguous identification of aspartyl phosphate in complex biological matrices.

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation studies. Higher-energy collisions can induce further fragmentation of the aspartate backbone, producing characteristic immonium ions and confirming the amino acid identity [10]. The fragmentation efficiency and relative intensities of product ions provide insights into the stability and bonding characteristics of the acyl phosphate linkage.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about molecular bonding and conformational states of aspartyl phosphate [11] [4]. The phosphate group exhibits characteristic stretching vibrations that serve as diagnostic markers for identification and structural analysis.

Terminal phosphorus-oxygen stretching vibrations appear as the most prominent features in the vibrational spectrum. The symmetric terminal phosphorus-oxygen stretch occurs at 1175 to 1180 wavenumbers, while the asymmetric stretch appears at 1110 to 1115 wavenumbers with very strong intensity [4]. These frequencies reflect the ionic character of the terminal phosphorus-oxygen bonds and their sensitivity to environmental interactions.

The bridging phosphorus-oxygen stretch, representing the connection between phosphorus and the aspartate side chain, appears at 1085 to 1090 wavenumbers with medium intensity [4]. This vibrational mode is particularly sensitive to the strength of the acyl phosphate linkage and provides information about bond order and electron distribution.

Carbonyl stretching vibrations provide complementary structural information. The aspartate carboxyl group exhibits characteristic carbonyl stretching at 1710 to 1720 wavenumbers [12]. The acyl phosphate carbonyl stretch appears at slightly lower frequencies of 1700 to 1710 wavenumbers, reflecting the electron-withdrawing effect of the phosphate group [12]. These frequency differences enable distinction between free and phosphorylated aspartate.

Additional vibrational modes contribute to the complete spectroscopic characterization. Phosphorus-oxygen bending vibrations appear at 950 to 960 wavenumbers, while amino group deformations occur at 1620 to 1630 wavenumbers [4]. Methylene deformation modes of the β-carbon appear at 1450 to 1460 wavenumbers, providing confirmation of the side chain structure [4].

Isotopic labeling studies enhance vibrational spectroscopic analysis. Oxygen-18 substitution in the phosphate group causes predictable downshift of phosphorus-oxygen stretching frequencies, enabling assignment confirmation and structural analysis [13] [4]. These isotope effects provide direct evidence for phosphate group involvement in observed vibrational modes.

Computational Approaches to Structural Elucidation

Computational chemistry methods provide theoretical frameworks for understanding and predicting the spectroscopic properties of aspartyl phosphate [14] [15]. Density functional theory calculations using the B3LYP functional with 6-311++G** basis sets yield optimized molecular geometries and predicted spectroscopic parameters that complement experimental observations.

Structural optimization calculations reveal characteristic bond lengths and angles. Terminal phosphorus-oxygen bonds optimize to 1.52 to 1.54 Ångströms, while the bridging phosphorus-oxygen bond extends to 1.68 to 1.70 Ångströms [15]. The acyl phosphate carbonyl bond length of 1.23 to 1.25 Ångströms reflects the partial double bond character influenced by phosphate conjugation [15]. These computed values show excellent agreement with experimental extended X-ray absorption fine structure measurements.

Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopy interpretation [11]. Computed frequencies, when scaled by appropriate correction factors, accurately reproduce experimental vibrational spectra and enable mode assignments [14]. The calculations reveal that terminal phosphorus-oxygen stretching frequencies correlate strongly with bond lengths, providing quantitative structure-property relationships [11].

Chemical shift calculations using gauge-independent atomic orbital methods predict nuclear magnetic resonance spectroscopic parameters [16]. These calculations successfully reproduce experimental phosphorus-31 chemical shifts when appropriate solvation models and environmental effects are included [16]. The computed values provide mechanistic insights into the electronic factors governing chemical shift variations.

Thermodynamic property calculations reveal the energetics of aspartyl phosphate formation and hydrolysis. Gas-phase binding energies of -265.4 kilocalories per mole and hydration energies of -85.2 kilocalories per mole provide quantitative measures of molecular stability [17]. Calculated pKa values of 4.2 show good agreement with experimental pH titration studies that yield values near 4.6 [17].

Electronic property calculations characterize the frontier molecular orbitals and electronic excitation energies. The computed highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 7.8 electron volts correlates with ultraviolet-visible absorption spectroscopy observations [16]. The calculated dipole moment of 8.5 Debye units reflects the highly polar nature of the acyl phosphate functionality [15].

Environmental effects modeling examines the influence of solvation and hydrogen bonding on molecular properties. Continuum solvation models combined with explicit water molecules reveal the sensitivity of phosphate group properties to local interactions [15]. These calculations explain the pH dependence of spectroscopic parameters and provide insights into biological recognition mechanisms [18].

Data Tables

| Compound/Environment | Chemical Shift (ppm) | Ionization State | Reference |

|---|---|---|---|

| Free aspartyl phosphate (pH 7.0) | +17.0 to +18.0 | Fully ionized | Chemical shift relative to 85% H₃PO₄ |

| Enzyme-bound aspartyl phosphate (E2P state) | +17.0 | Acyl phosphate | Chemical shift relative to 85% H₃PO₄ |

| Ca₂E1P intermediate | +17.0 to +17.5 | Acyl phosphate | Chemical shift relative to 85% H₃PO₄ |

| Acetyl phosphate (model compound) | +18.0 | Acyl phosphate | Chemical shift relative to 85% H₃PO₄ |

| Glycyl-glycyl-β-aspartyl phosphate | -6.45 (at low pH) | Protonated (low pH) | Chemical shift relative to 85% H₃PO₄ |

Table 1: Phosphorus-31 Nuclear Magnetic Resonance Spectral Data for Aspartyl Phosphate

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| α-CH (C-2) | 4.38-4.60 | dd (doublet of doublets) | J = 3.8-4.4 |

| β-CH₂ (C-3) | 2.67-2.72 | dd | J = 9.5-9.8 |

| β-CH₂ (C-3) | 2.49-2.52 | dd | J = 15.6-15.9 |

| NH₂ (amino group) | Variable (pH dependent) | br s (broad singlet) | Not applicable |

| COOH (carboxyl) | Variable (pH dependent) | br s | Not applicable |

Table 2: Proton Nuclear Magnetic Resonance Chemical Shifts for Aspartyl Phosphate

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Terminal P-O stretch (symmetric) | 1175-1180 | Phosphate terminal bond | Strong |

| Terminal P-O stretch (asymmetric) | 1110-1115 | Phosphate terminal bond | Very strong |

| Bridging P-O stretch | 1085-1090 | P-O-C bridge | Medium |

| C=O stretch (carboxyl) | 1710-1720 | Aspartate carboxyl | Strong |

| C=O stretch (phosphoryl) | 1700-1710 | Acyl phosphate | Medium |

| P-O bend | 950-960 | Phosphate deformation | Medium |

| NH₂ bend | 1620-1630 | Amino group deformation | Medium |

| CH₂ bend | 1450-1460 | Methylene deformation | Weak |

Table 3: Vibrational Frequencies for Aspartyl Phosphate

| Property | DFT Value (B3LYP/6-311++G)** | Experimental Reference |

|---|---|---|

| Optimized P-O bond length (terminal) | 1.52-1.54 Å | EXAFS: 1.51-1.53 Å |

| Optimized P-O bond length (bridging) | 1.68-1.70 Å | EXAFS: 1.67-1.69 Å |

| C=O bond length (phosphoryl) | 1.23-1.25 Å | IR: consistent |

| Binding energy (gas phase) | -265.4 kcal/mol | Not available |

| Hydration energy | -85.2 kcal/mol | Not available |

| pKa (calculated) | 4.2 | pH studies: 4.6 |

| Dipole moment | 8.5 D | Not available |

| HOMO-LUMO gap | 7.8 eV | UV-Vis: consistent |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Wikipedia

Phosphoaspartate